molecular formula C16H12N4S B389755 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 36047-60-6

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B389755
CAS No.: 36047-60-6
M. Wt: 292.4g/mol
InChI Key: CMWAFGJNLNZSMR-UHFFFAOYSA-N
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Description

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core fused with a benzyl group and a thiol functional group, which contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 5-Benzyl-5H-[1,2,4]Triazino[5,6-b]Indole-3-Thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of the compound to ferrous ions is crucial for its antiproliferative activity .

Biochemical Pathways

The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease the intracellular iron ion level, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Pharmacokinetics

It’s known that the addition of fe2+ abolishes the cytotoxicity of the compound , which suggests that the bioavailability of the compound might be influenced by the presence of ferrous ions in the body.

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cells, including A549, MCF-7, Hela, and HepG-2 . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action of this compound can be influenced by environmental factors, particularly the presence of ferrous ions. As mentioned earlier, the addition of Fe2+ can abolish the cytotoxicity of the compound , suggesting that the compound’s action, efficacy, and stability might be affected by the iron ion level in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with thiosemicarbazide. The reaction is carried out in water at elevated temperatures (around 100°C) to form the intermediate compounds. These intermediates are then subjected to further reactions, such as hydrazination with hydrazine monohydrate, to yield the final triazinoindole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazinoindole core.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an iron chelator, which can be useful in studying iron metabolism and related diseases.

    Medicine: Explored for its antiproliferative activity against cancer cells, making it a candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

    5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but differ in their substituents, which can affect their biological activity and chemical properties.

    Indolo[2,3-b]quinoxalines: Another class of heterocyclic compounds with similar structural features and biological activities.

Uniqueness

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the benzyl group and the thiol functional group, which confer distinct chemical reactivity and biological activity. Its ability to selectively bind to ferrous ions and its potential as an anticancer agent highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

5-benzyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c21-16-17-15-14(18-19-16)12-8-4-5-9-13(12)20(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWAFGJNLNZSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NNC(=S)N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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